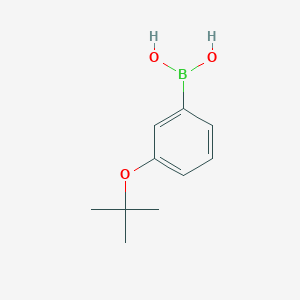

(3-Tert-butoxyphenyl)boronic acid

Description

BenchChem offers high-quality (3-Tert-butoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Tert-butoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNUYDRSOHYBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (3-Tert-butoxyphenyl)boronic acid

CAS: 312931-06-9 | Formula: C₁₀H₁₅BO₃ | M.W.: 194.04 g/mol

Executive Summary

(3-Tert-butoxyphenyl)boronic acid serves as a specialized organoboron building block in medicinal chemistry and materials science. Its primary utility lies in its dual functionality: it acts as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions while carrying a tert-butoxy group that functions as a latent phenol . Unlike methoxy or benzyloxy groups, the tert-butyl ether is stable under basic and nucleophilic conditions but can be selectively cleaved under specific acidic conditions (e.g., TFA), offering an orthogonal protection strategy for introducing phenolic hydroxyls at a late stage in drug synthesis.

Physicochemical Profile

The compound typically exists as a white to off-white crystalline powder. Like many arylboronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form, which is favored under dehydrating conditions.

| Property | Value / Description |

| Appearance | White to off-white powder |

| Melting Point | 215–220 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH, Ethanol; Sparingly soluble in DCM, CHCl₃; Insoluble in Hexanes, Water (neutral pH). |

| pKa (Boronic Acid) | ~8.5 (Estimate based on meta-alkoxy substitution) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

| Storage Conditions | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended to prevent protodeboronation or oxidation. |

Synthetic Routes & Manufacturing[1]

The synthesis of (3-Tert-butoxyphenyl)boronic acid is generally achieved via metal-halogen exchange of the corresponding aryl halide, followed by electrophilic trapping with a borate ester.

Critical Process Parameters (CPP)

-

Precursor Selection: 1-bromo-3-(tert-butoxy)benzene is the preferred starting material due to the stability of the C-Br bond during the initial lithiation/magnesiation relative to iodides (too reactive/expensive) or chlorides (too inert).

-

Temperature Control: The lithiation step requires cryogenic conditions (-78 °C) to prevent benzyne formation or scrambling.

-

Hydrolysis Sensitivity: The tert-butyl ether is acid-labile. The final hydrolysis of the boronate intermediate must be conducted with mild acid (e.g., dilute NH₄Cl or acetic acid) rather than strong mineral acids to avoid premature cleavage to the phenol.

Synthesis Workflow Diagram

The following diagram outlines the conversion from the brominated precursor to the final boronic acid, highlighting the critical intermediate steps.

Figure 1: Synthetic pathway emphasizing the mild hydrolysis required to preserve the tert-butoxy group.

Reactivity & Mechanistic Insights[2][3]

Suzuki-Miyaura Cross-Coupling

This reagent is highly effective in Pd-catalyzed cross-coupling.[1] The meta-substitution pattern places the bulky tert-butoxy group away from the reaction center, minimizing steric hindrance during the transmetallation step.

-

Catalyst Compatibility: Works well with Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂/SPhos systems.

-

Base Stability: The tert-butoxy group is completely inert to the carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases typically employed, preventing side reactions common with ester-containing boronic acids.

Orthogonal Protection (The "Latent Phenol")

The defining feature of this compound is the acid-lability of the tert-butyl ether.

-

Mechanism: Under strong acidic conditions (e.g., TFA/DCM or HBr), the ether oxygen is protonated, leading to the ejection of a stable tert-butyl cation (E1 mechanism) and revealing the free phenol.

-

Utility: This allows researchers to couple the phenyl ring under basic conditions, perform subsequent transformations, and then "unmask" the phenol only when needed.

Catalytic Cycle Visualization

The diagram below illustrates the Suzuki-Miyaura cycle, specifically showing where this boronic acid enters the catalytic loop.

Figure 2: Suzuki-Miyaura catalytic cycle. The boronic acid enters at the Transmetallation step after activation by base.

Applications in Medicinal Chemistry

Solubility Modulation

The tert-butyl group is highly lipophilic. Incorporating this moiety can significantly improve the solubility of polar drug scaffolds in organic solvents during intermediate synthesis steps, facilitating purification.

Late-Stage Diversification

In Structure-Activity Relationship (SAR) studies, the phenol group is often a key pharmacophore (H-bond donor). However, free phenols can interfere with many reactions (e.g., alkylations, oxidations).

-

Strategy: Use (3-Tert-butoxyphenyl)boronic acid to install the carbon skeleton.

-

Result: The masked phenol survives the synthesis.

-

Final Step: Deprotect with TFA to yield the active phenolic drug candidate.

Experimental Protocols

Protocol A: Synthesis of (3-Tert-butoxyphenyl)boronic acid

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Preparation: Charge a flame-dried 3-neck flask with 1-bromo-3-(tert-butoxy)benzene (1.0 equiv) and anhydrous THF (10 mL/g). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Borylation: Add Triisopropyl borate (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis (Critical): Quench the reaction by pouring into a mixture of saturated NH₄Cl and ice. Do not use strong acid. Stir vigorously for 30 minutes.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or triturate with pentane to obtain the white solid.

Protocol B: Standard Suzuki Coupling

-

Mix: Combine aryl halide (1.0 equiv), (3-Tert-butoxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Degas with Nitrogen for 10 mins. Heat at 80–90 °C for 4–12 hours.

-

Isolation: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Handling & Stability

-

Dehydration: Upon prolonged storage or heating, the acid may dehydrate to form the cyclic boroxine trimer. This is generally reversible upon exposure to aqueous base during coupling reactions.

-

Oxidation: While relatively stable, air oxidation to the phenol (3-tert-butoxyphenol) can occur over long periods. Store under inert gas.

-

Safety: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for tert-butyl ether stability and cleavage conditions).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Molecular structure and weight of (3-Tert-butoxyphenyl)boronic acid

The following technical guide details the molecular architecture, physicochemical properties, and synthetic utility of (3-Tert-butoxyphenyl)boronic acid .

Molecular Architecture, Synthetic Utility, and Handling Protocols

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9) is a specialized organoboron reagent used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Structurally, it consists of a benzene core substituted with a boronic acid moiety at the C1 position and a bulky tert-butoxy group at the C3 (meta) position.

Its primary value in drug discovery and organic synthesis lies in its dual role:

-

C-C Bond Formation: It serves as a nucleophilic partner to introduce the 3-tert-butoxyphenyl motif.

-

Masked Phenol Functionality: The tert-butyl ether acts as a robust protecting group for the phenolic oxygen, stable under basic coupling conditions but cleavable under acidic conditions to reveal a 3-hydroxyphenyl group.

Molecular Architecture & Physicochemical Properties[1]

The molecule is characterized by the equilibrium between its free acid form and its dehydrated cyclic trimer (boroxine). This dynamic equilibrium is a critical consideration for stoichiometry and storage.

Key Identifiers & Properties

| Property | Data |

| Chemical Name | (3-Tert-butoxyphenyl)boronic acid |

| CAS Number | 312931-06-9 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| SMILES | CC(C)(C)OC1=CC=CC(B(O)O)=C1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in water.[1] |

| pKa (Boronic Acid) | ~8.8 (Estimated based on phenylboronic acid) |

Structural Dynamics (Boroxine Equilibrium)

Like most aryl boronic acids, this compound spontaneously dehydrates to form a six-membered cyclic anhydride (boroxine) upon storage or heating. This process is reversible.[2][3][4] In the presence of water or base (standard Suzuki conditions), the boroxine hydrolyzes back to the active boronic acid species.

Implication for Research: Commercial samples often contain varying amounts of the boroxine. Researchers should calculate stoichiometry based on the monomeric weight (194.04 g/mol ) but typically employ a slight excess (1.2–1.5 equivalents) to compensate for anhydride content.

Figure 1: The reversible dehydration equilibrium. The monomeric acid is the active species in cross-coupling, while the boroxine is the thermodynamically stable form in dry solid state.

Synthetic Utility & Mechanism[5][6]

The "Masked Phenol" Strategy

Direct coupling of free phenols (3-hydroxyphenylboronic acid) can be problematic due to catalyst poisoning or competitive side reactions involving the acidic hydroxyl proton. The tert-butoxy group serves as an ideal "mask":

-

Steric Bulk: The bulky t-butyl group prevents ortho-metalation and suppresses side reactions at the oxygen.

-

Electronic Effect: The alkoxy group is electron-donating (+M effect), increasing the nucleophilicity of the aryl ring. This facilitates the transmetallation step in the Suzuki cycle.

-

Orthogonality: The t-butyl ether is stable to the basic conditions of Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) but can be cleaved quantitatively with strong acids (e.g., TFA, BBr₃) or Lewis acids to reveal the phenol.

Suzuki-Miyaura Cross-Coupling Workflow

The primary application is the palladium-catalyzed coupling with aryl halides (Ar-X) to form biaryl structures.

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The boronic acid must be activated by a base (forming a boronate species) to undergo transmetallation.

Experimental Protocols

Standard Cross-Coupling Protocol

Note: This protocol is a generalized standard for meta-substituted aryl boronic acids and should be optimized for specific substrates.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(3-Tert-butoxyphenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water (4:1:1)

Procedure:

-

Setup: Charge a reaction vial with the aryl halide, boronic acid, and base.

-

Degassing: Evacuate and backfill with inert gas (Nitrogen or Argon) 3 times.

-

Solvent Addition: Add degassed solvent mixture.

-

Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[6] Wash with water and brine.[6] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Handling & Stability Precautions

-

Acid Sensitivity: While the boronic acid moiety is stable, the tert-butyl ether is sensitive to strong acids. Avoid using strong acidic workups (e.g., 1M HCl) if you intend to keep the protecting group intact. Use Saturated NH₄Cl or dilute acetic acid for neutralization.

-

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature may accelerate boroxine hydrolysis/reformation cycles, leading to physical hardening of the solid.

Quality Control & Characterization

To validate the identity of (3-Tert-butoxyphenyl)boronic acid, look for the following spectral signatures:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

δ ~1.3–1.4 ppm (Singlet, 9H): Characteristic tert-butyl group.

-

δ ~7.0–7.5 ppm (Multiplets, 4H): Aromatic protons.[7]

-

δ ~8.0 ppm (Broad Singlet, 2H): B(OH)₂ protons (often invisible in CDCl₃ due to exchange; visible in DMSO-d₆).

-

-

Purity Check:

-

HPLC: Standard reverse-phase (C18), Acetonitrile/Water gradient.

-

TLC: UV active (254 nm).

-

References

-

Fluorochem. (n.d.). (3-tert-Butoxyphenyl)boronic acid - Product Data. Retrieved from

-

ChemicalBook. (n.d.). 3-tert-Butoxyphenylboronic acid Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. PubMed. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Retrieved from

-

BenchChem. (n.d.). tert-Butyl Ethers: Stability and Protection Strategies. Retrieved from

Sources

- 1. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

In-depth Technical Guide: Solubility & Handling of (3-Tert-butoxyphenyl)boronic Acid

This guide outlines the solubility profile, thermodynamic behavior, and handling protocols for (3-Tert-butoxyphenyl)boronic acid .

Chemical Profile & Structural Impact on Solubility

(3-Tert-butoxyphenyl)boronic acid is a functionalized aryl boronic acid widely used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its solubility behavior is governed by the competition between its hydrophilic boronic acid moiety and the lipophilic tert-butoxy substituent.[1]

-

CAS Registry Number: 312931-06-9 (Note: CAS 220902-39-0 is occasionally referenced in vendor catalogs but 312931-06-9 is the standard for the meta-isomer).[1]

-

Molecular Formula: C₁₀H₁₅BO₃

-

Molecular Weight: 194.04 g/mol

Structural Determinants[1]

-

Boronic Acid Head Group (-B(OH)₂): Provides hydrogen bond donor/acceptor sites, facilitating solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).[1] It is also the site of reversible dehydration to the boroxine trimer.[1]

-

Tert-Butoxy Substituent (-O-C(CH₃)₃): This bulky, lipophilic group significantly enhances solubility in organic solvents (DCM, THF, EtOAc) compared to unsubstituted phenylboronic acid. Conversely, it drastically reduces water solubility, making aqueous systems effective anti-solvents for precipitation.[1]

Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Solubility Profile in Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Primary Utility | Technical Notes |

| Polar Aprotic | THF (Tetrahydrofuran) | High (>100 mg/mL) | Reaction Medium | Excellent for Suzuki couplings; prevents protodeboronation better than alcohols.[1] |

| DMF / DMSO | Very High (>200 mg/mL) | Stock Solutions | Ideal for library synthesis; high boiling point requires aqueous workup to remove.[1] | |

| DCM (Dichloromethane) | High | Extraction / Workup | Good solubility due to lipophilic t-butoxy group; not suitable for Pd-catalyzed reactions (poisoning).[1] | |

| Acetone | High | Cleaning / Analysis | Prone to formation of cyclic boronate esters with diols if impurities are present.[1] | |

| Polar Protic | Methanol / Ethanol | High | Reaction / Recrystallization | Can form reversible boronate esters (methyl/ethyl esters); use fresh solutions to avoid equilibrium shifts.[1] |

| Isopropanol | Moderate | Anti-solvent | Useful for controlled crystallization when mixed with water.[1] | |

| Non-Polar | Toluene | Moderate | Reaction (Biphasic) | Standard for biphasic Suzuki conditions; heating often required for high concentrations.[1] |

| Hexanes / Pentane | Insoluble | Purification | Acts as an anti-solvent to crash out the product or wash away non-polar impurities.[1] | |

| Aqueous | Water (Neutral) | Low (<1 mg/mL) | Anti-solvent | The compound is hydrophobic; precipitation occurs upon adding water to organic solutions. |

| Water (Basic, pH >10) | Soluble | Extraction | Forms the boronate anion [Ar-B(OH)₃]⁻; useful for separating from neutral organic impurities. |

Thermodynamics of Dissolution & Boroxine Equilibrium

Boronic acids are not static in solution; they exist in a dynamic equilibrium with their dehydrated trimeric anhydride form (boroxine).[1] This equilibrium is solvent-dependent and critical for accurate dosing.[1]

Diagram 1: Boronic Acid Dissolution Dynamics

This diagram illustrates the equilibrium between the monomeric acid, the boroxine trimer, and the solvated species.

Caption: Dynamic equilibrium of (3-Tert-butoxyphenyl)boronic acid in solution. High concentration and non-polar solvents favor Boroxine; water and polar solvents favor Monomer.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit in a specific solvent for process optimization.[1]

-

Preparation: Weigh approximately 100 mg of (3-Tert-butoxyphenyl)boronic acid into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice energy.[1]

-

Observation: Continue addition until the solution is clear and no solid particles remain.

-

Calculation:

-

Verification: If precise saturation is needed, filter the saturated solution, evaporate a known volume, and weigh the residue.[1]

Protocol B: Purification via Base Extraction

Objective: To purify the compound from non-acidic impurities (e.g., de-boronated phenols or halides) utilizing its pH-dependent solubility.[1]

-

Dissolution: Dissolve crude material in Diethyl Ether or DCM (approx. 10 mL/g).

-

Extraction: Wash the organic layer with 1M NaOH (3x).[1] The boronic acid converts to the water-soluble boronate anion

.[1]-

Note: The tert-butoxy ether linkage is generally stable to dilute base at room temperature.[1]

-

-

Separation: Discard the organic layer (contains non-acidic impurities).[1]

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3. The boronic acid will precipitate.[1]

-

Caution: Avoid highly concentrated strong acids or prolonged exposure, which may cleave the tert-butoxy ether to a phenol.[1]

-

-

Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x), dry over MgSO₄, filter, and concentrate in vacuo.

Application Workflow: Suzuki Coupling Solvent Selection

Selecting the right solvent system is critical for reaction kinetics and minimizing protodeboronation.[1]

Diagram 2: Solvent Selection Decision Matrix

Caption: Decision matrix for selecting solvents based on reaction temperature and substrate solubility.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

-

Santini, R., et al. (2014).[1] A High-Throughput Solubility Determination Method for Boronic Acids.[1] Organic Process Research & Development, 18(11), 1607–1613.[1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(tert-Butoxy)phenylboronic acid.[1][2] Link

Sources

Thermodynamic stability of (3-Tert-butoxyphenyl)boronic acid

An In-Depth Technical Guide to the Thermodynamic Stability of (3-Tert-butoxyphenyl)boronic Acid

Introduction

(3-Tert-butoxyphenyl)boronic acid is an organoboron compound of significant interest within the realms of organic synthesis and medicinal chemistry. Characterized by a boronic acid functional group attached to a phenyl ring bearing a tert-butyl substituent at the meta position, this compound serves as a critical building block.[1] Its primary utility is demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] The steric bulk imparted by the tert-butyl group can influence reactivity and selectivity in these transformations.[1] Furthermore, its applications are being explored in sensor technology and drug delivery systems.[1]

Understanding the thermodynamic stability of this reagent is not merely an academic exercise; it is a prerequisite for its effective and reliable application. Degradation through thermal stress, oxidation, or protodeboronation can lead to diminished yields, the formation of complex impurities, and ultimately, the failure of synthetic campaigns. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stability profile of (3-Tert-butoxyphenyl)boronic acid, detailing the underlying degradation mechanisms and providing robust protocols for their evaluation.

Pillars of Arylboronic Acid Stability: Core Degradation Pathways

The stability of any arylboronic acid, including the title compound, is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. A third process, dehydration to form boroxine anhydrides, is also common and can complicate characterization, though it is often reversible.

-

Protodeboronation: This is a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is a frequent and undesirable side reaction in coupling reactions that utilize boronic acids.[2] The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.[2][3]

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which converts the organoboron moiety into a hydroxyl group, yielding the corresponding phenol (3-tert-butylphenol in this case) and boric acid.[4] This degradation is often mediated by reactive oxygen species (ROS) or common laboratory oxidants like hydrogen peroxide.[4][5][6] The electron density on the boron atom is a critical factor, as the empty p-orbital is prone to nucleophilic attack by the oxidant.[4]

-

Boroxine Formation: Like many arylboronic acids, (3-Tert-butoxyphenyl)boronic acid can readily undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[7] This is an equilibrium process, and commercial boronic acids often exist as a mixture of the free acid and its boroxine, which can contain varying amounts of the anhydride.[1][7] While this is not a decomposition pathway in the traditional sense, it alters the physical properties and can complicate analytical characterization.

Section 1: Thermal Stability Assessment

The evaluation of thermal stability is critical for determining safe handling, storage, and processing temperatures. The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with dehydration or volatilization.[8][9][10] A typical TGA curve plots the percentage of remaining mass against temperature.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic).[11][12] These transitions provide insight into the material's physical and chemical stability.[13]

Data Summary: Thermal Analysis

The following table summarizes expected results from a comprehensive thermal analysis of (3-Tert-butoxyphenyl)boronic acid.

| Parameter | Technique | Typical Result | Interpretation |

| Melting Point (Tm) | DSC | ~155-165 °C | Endothermic peak indicating the transition from solid to liquid phase. |

| Decomposition Onset (Td) | TGA | > 200 °C | Temperature at which significant mass loss (>5%) begins, indicating thermal decomposition. |

| Decomposition Profile | DSC | Broad exotherm following melting | Indicates that decomposition is an energy-releasing process. |

| Residual Mass @ 600°C | TGA | < 5% | Low residual mass suggests complete decomposition into volatile products. |

Experimental Protocol: TGA-DSC Analysis

This protocol outlines the simultaneous TGA-DSC analysis of (3-Tert-butoxyphenyl)boronic acid.

-

Instrument Preparation: Ensure the TGA-DSC instrument is calibrated using appropriate standards (e.g., indium for temperature and enthalpy, aluminum for mass).

-

Sample Preparation: Accurately weigh 3-5 mg of (3-Tert-butoxyphenyl)boronic acid into an aluminum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass (TGA), heat flow (DSC), and temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperatures of the melting endotherm.

-

From the TGA curve, determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss occurs.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.

-

Visualization: Thermal Analysis Workflow

Caption: Workflow for TGA-DSC thermal stability analysis.

Section 2: Chemical Stability and Degradation

The utility of (3-Tert-butoxyphenyl)boronic acid in synthesis is directly linked to its stability under various reaction conditions. Understanding its susceptibility to protodeboronation and oxidation is key to optimizing reaction protocols and minimizing byproduct formation.

Protodeboronation Pathway

Protodeboronation is a significant undesired side reaction that replaces the C-B bond with a C-H bond, effectively consuming the boronic acid without participating in the desired coupling reaction.[2] Mechanistic studies have shown that the reaction pH is a critical factor, as it dictates the speciation of the boronic acid and can influence the degradation pathway.[2][3] Both acidic and basic conditions have been shown to accelerate the protodeboronation of certain arylboronic acids.[14] The electron-donating nature of the meta-tert-butyl group may slightly influence the rate of this reaction compared to unsubstituted phenylboronic acid, but the overall susceptibility is largely governed by the reaction environment.

Visualization: Protodeboronation Mechanism

Caption: Simplified pathway for protodeboronation.

Experimental Protocol: Kinetic Analysis of Protodeboronation

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the stability of the boronic acid in an aqueous buffered solution.

-

Solution Preparation:

-

Prepare a 100 mM phosphate buffer solution and adjust the pH to a desired value (e.g., pH 4, 7, and 10 to test acidic, neutral, and basic conditions).

-

Prepare a 1 mg/mL stock solution of (3-Tert-butoxyphenyl)boronic acid in acetonitrile.

-

-

Reaction Setup:

-

In a temperature-controlled vial (e.g., 50 °C), add 9.9 mL of the pre-heated buffer solution.

-

Initiate the reaction by adding 100 µL of the boronic acid stock solution to the buffer, vortexing immediately to ensure mixing. The final concentration will be 10 µg/mL.

-

-

Time-Point Sampling:

-

At specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot from the reaction vial.

-

Immediately quench any further degradation by adding the aliquot to an HPLC vial containing a suitable solvent if necessary, or analyze directly.

-

-

HPLC Analysis:

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the starting material from the degradation product (tert-butylbenzene).

-

Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Calculate the peak area of (3-Tert-butoxyphenyl)boronic acid at each time point.

-

Plot the natural logarithm of the concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that specific pH and temperature.

-

Oxidative Degradation Pathway

Arylboronic acids are susceptible to oxidation, particularly by peroxides, which results in the formation of a phenol.[4] The reaction is believed to proceed via the nucleophilic attack of the peroxide anion on the Lewis acidic boron atom, forming a tetrahedral intermediate. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, cleaving the weak O-O bond. Subsequent hydrolysis yields the phenol and boric acid. This oxidative cleavage of the carbon-boron bond is a well-documented degradation pathway.[5][6]

Visualization: Oxidative Degradation Mechanism

Caption: Mechanism of H2O2-mediated oxidative deboronation.

Experimental Protocol: Oxidative Stability Challenge

This protocol assesses the stability of the boronic acid in the presence of hydrogen peroxide.

-

Solution Preparation:

-

Prepare a 1 mg/mL solution of (3-Tert-butoxyphenyl)boronic acid in a 1:1 mixture of acetonitrile and water.

-

Prepare a 3% (w/v) solution of hydrogen peroxide in water.

-

-

Reaction Setup:

-

In a vial at room temperature, add 1 mL of the boronic acid solution.

-

Initiate the reaction by adding 100 µL of the 3% hydrogen peroxide solution.

-

-

Time-Point Sampling and Analysis:

-

Follow the sampling and HPLC analysis procedure described in the protodeboronation protocol (Section 2.1).

-

Monitor for the decrease in the starting material peak and the appearance of a new peak corresponding to 3-tert-butylphenol.

-

-

Data Analysis:

-

Quantify the percentage of the boronic acid remaining at each time point to determine its lability under oxidative stress.

-

Section 3: Recommendations for Storage and Handling

Based on the inherent chemical liabilities of arylboronic acids, a stringent storage and handling protocol is essential to preserve the integrity of (3-Tert-butoxyphenyl)boronic acid.

-

Atmosphere: Boronic acids are susceptible to degradation from air and moisture.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal. Containers should be tightly sealed when not in use.[15][16]

-

Temperature: To minimize the rate of potential degradation pathways, the compound should be stored in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid exposure to high heat.[16]

-

Light: Store in amber glass or opaque containers to protect from light, which can potentially accelerate oxidative degradation.[15]

-

Moisture: The compound is hygroscopic and should be stored in a dry, desiccated environment to prevent water absorption, which can facilitate protodeboronation and promote boroxine formation.[7][15][16]

-

Inventory Management: Employ a First-In, First-Out (FIFO) system to ensure that older stock is used first, maximizing shelf life.[15]

Conclusion

(3-Tert-butoxyphenyl)boronic acid is a valuable synthetic intermediate whose utility is fundamentally dependent on its stability. This guide has detailed the primary thermodynamic and chemical challenges to its integrity, namely thermal decomposition, protodeboronation, and oxidation. Through the application of analytical techniques such as TGA and DSC, and by conducting kinetic studies under relevant stress conditions, researchers can gain a quantitative understanding of the compound's stability profile. Adherence to the recommended storage and handling protocols is paramount for mitigating degradation, ensuring the reagent's quality and leading to more reproducible and successful outcomes in research and development.

References

-

Eawag, "Phenol Family Degradation Pathway Map," Eawag-BBD, 2008. [Link]

-

Wang, W. et al., "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)," Journal of Pharmaceutical Sciences, 2000. [Link]

-

National Center for Biotechnology Information, "(3-tert-Butylphenyl)boronic acid | C10H15BO2 | CID 21582509," PubChem. [Link]

-

Apicule, "(3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers," Apicule. [Link]

-

Wikipedia, "Protodeboronation," Wikipedia, 2023. [Link]

-

Denny, K. et al., "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," Accounts of Chemical Research, 2022. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL, "Arylboronic Acids," WordPress.com, 2015. [Link]

-

Wang, S. et al., "High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins," ResearchGate, 2013. [Link]

-

Wang, S. et al., "High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins," Semantic Scholar, 2013. [Link]

-

Kuivila, H. G. & Hendrickson, A. R., "Stability and Synthesis of Phenylboronic Acids," Journal of the American Chemical Society, 1952. [Link]

-

PharmaCompass, "{3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry," PharmaCompass.com. [Link]

-

Denny, K. et al., "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," ACS Publications, 2022. [Link]

-

Sato, K. et al., "H2O2-Induced Decomposition of Layer-by-Layer Films Consisting of Phenylboronic Acid-Bearing Poly(allylamine) and Poly(vinyl alcohol)," ACS Publications, 2014. [Link]

-

Nave, S. et al., "Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers," Organic Chemistry Portal. [Link]

-

Candish, L. et al., "A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters," ChemRxiv, 2017. [Link]

-

Bull, J. A. et al., "Boronic acid with high oxidative stability and utility in biological contexts," PNAS, 2021. [Link]

-

ResearchGate, "Thermogravimetric Analysis (TGA) | Request PDF," ResearchGate. [Link]

-

ResearchGate, "Effect of boric acid on the DSC curves of P(AN-co-IA) in nitrogen," ResearchGate. [Link]

-

Cubework, "Boronic Acid Warehouse Storage: Solutions & Supply Options Storage," Cubework. [Link]

-

Nave, S. et al., "Protodeboronation of Tertiary Boronic Esters," University of Bristol. [Link]

-

Organic Chemistry Portal, "Protodeboronations," Organic Chemistry Portal. [Link]

-

Wikipedia, "Differential scanning calorimetry," Wikipedia, 2024. [Link]

-

Organic Syntheses, "PREPARATION OF 2-(4-CHLORO-2-METHYLPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORINANE," Organic Syntheses. [Link]

-

ACS Publications, "Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels," Macromolecules, 2024. [Link]

-

R Discovery, "Chapter 10 - Thermogravimetric analyzer," R Discovery, 2021. [Link]

-

Gutenberg Open Science, "The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate," Gutenberg Open Science. [Link]

-

Bull, J. A. et al., "Boronic acid with high oxidative stability and utility in biological contexts," PMC - NIH, 2021. [Link]

-

Slideshare, "Thermogravimetry Analysis (TGA) | PDF," Slideshare. [Link]

-

Torontech, "Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability," Torontech, 2025. [Link]

-

ResolveMass Labs, "Thermogravimetric Analysis (TGA) for Material Characterization," ResolveMass Labs, 2026. [Link]

-

ResearchGate, "Order of thermodynamic stability of representative boronic esters," ResearchGate. [Link]

-

Wiley-VCH, "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications," Wiley-VCH. [Link]

-

Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," Organic Chemistry Portal. [Link]

-

Organic Syntheses, "PREPARATION OF TERT-BUTYL PHENYLSULFONYL(THIOPHEN-2-YL)METHYLCARBAMATE," Organic Syntheses. [Link]

-

Lab Alley, "How to Store Boric Acid," Lab Alley, 2025. [Link]

- Google Patents, "Method for preparing tert-butoxycarbonyl phenylboronic acid," Google P

-

DTIC, "Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon," DTIC, 2026. [Link]

-

Organic Chemistry Portal, "tert-Butyl Esters," Organic Chemistry Portal. [Link]

Sources

- 1. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. torontech.com [torontech.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 15. cubework.com [cubework.com]

- 16. laballey.com [laballey.com]

Advanced Synthesis Guide: (3-Tert-butoxyphenyl)boronic Acid Precursors

The synthesis of (3-Tert-butoxyphenyl)boronic acid requires a strategic approach to balance the installation of the acid-labile tert-butoxy ether with the highly reactive conditions required for carbon-boron bond formation.[1]

This guide details the two most robust pathways: the Cryogenic Lithiation Route (High Precision/Lab Scale) and the Miyaura Borylation Route (Scalable/Catalytic).

Executive Technical Summary

-

Target Molecule: (3-Tert-butoxyphenyl)boronic acid[1]

-

CAS Number: 220210-56-0 (Acid), 1380314-24-8 (Pinacol Ester)[1]

-

Core Challenge: The tert-butyl ether moiety is acid-labile.[1] Standard acidic hydrolysis of borate intermediates must be buffered to prevent deprotection to the phenol.

-

Primary Precursor: 1-Bromo-3-(tert-butoxy)benzene.[1]

-

Strategic Utility: This moiety serves as a lipophilic isostere for phenols in drug design, improving metabolic stability and membrane permeability.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Protection-First" principle.[1] Direct borylation of 3-bromophenol followed by alkylation is chemically inefficient due to the competing reactivity of the boronic acid. Therefore, the ether must be installed before metallation.

Pathway Logic

-

Step 1 (Etherification): Conversion of 3-Bromophenol to 1-Bromo-3-(tert-butoxy)benzene.[1]

-

Step 2 (Borylation): Metal-Halogen exchange (Li or Mg) or Pd-catalyzed coupling to install the boron species.[1]

Figure 1: Retrosynthetic breakdown of the target molecule.

Detailed Synthesis Protocols

Phase 1: Synthesis of Precursor 1-Bromo-3-(tert-butoxy)benzene

Rationale: Traditional Williamson ether synthesis fails with tertiary alkyl halides (E2 elimination dominates).[1] We utilize Magnesium Perchlorate catalyzed Boc-protection for lab scale (high purity) or Isobutylene addition for industrial scale.[1]

Protocol A: The Boc-Anhydride Route (Lab Scale)

This method operates under mild conditions, avoiding strong acids that might degrade the product.

-

Reagents: 3-Bromophenol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Mg(ClO₄)₂ (1-5 mol%).[1]

-

Solvent: Dichloromethane (DCM) or THF.[1]

-

Conditions: 40°C, 12-18 hours.[1]

Step-by-Step Workflow:

-

Charge: In a flame-dried flask, dissolve 3-bromophenol in anhydrous DCM (0.5 M).

-

Catalyst: Add Mg(ClO₄)₂ (0.05 equiv). Stir until dissolved.

-

Addition: Add Boc₂O (1.1 equiv) slowly to control CO₂ evolution.

-

Reaction: Heat to reflux (40°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Flash chromatography (Silica, 100% Hexanes -> 5% EtOAc).

-

Yield Target: 85-92%.

Protocol B: The Isobutylene Route (Industrial Scale)

-

Reagents: 3-Bromophenol, Isobutylene gas, H₂SO₄ (cat).

-

Conditions: Sealed vessel, 0-5°C -> RT.

-

Note: Requires pressure vessel handling.[1]

Phase 2: Borylation to (3-Tert-butoxyphenyl)boronic Acid

Rationale: The tert-butoxy group is stable to base (n-BuLi) but sensitive to acid.[1] The workup is the Critical Process Parameter (CPP).

Protocol: Cryogenic Lithiation-Trapping

This is the gold standard for generating high-purity arylboronic acids.[1]

-

Reagents: 1-Bromo-3-(tert-butoxy)benzene, n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).[1]

-

Solvent: Anhydrous THF / Toluene (4:1).[1]

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck flask under Argon. Add 1-Bromo-3-(tert-butoxy)benzene (10 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Hold for 15 mins.

-

Lithiation: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe pump over 30 mins. Maintain internal temp < -70°C.

-

Trapping: Stir for 45 mins at -78°C. Add Triisopropyl borate (12 mmol, 1.2 equiv) rapidly in one portion.

-

Warming: Allow the mixture to warm to Room Temperature (RT) overnight. The solution will become a white slurry (lithium borate salt).

-

Hydrolysis (CRITICAL):

-

Isolation:

Data Table: Process Parameters

| Parameter | Specification | Reason for Control |

| Water Content (KF) | < 50 ppm | Moisture kills n-BuLi instantly.[1] |

| Lithiation Temp | < -70°C | Prevents benzyne formation or ether cleavage.[1] |

| Hydrolysis pH | 5.0 - 6.0 | pH < 4 risks t-butyl deprotection (cleavage to phenol).[1] |

| Stoichiometry | 1.05 eq n-BuLi | Excess base degrades the borate ester.[1] |

Alternative Pathway: Miyaura Borylation (Pinacol Ester)

If the free boronic acid is difficult to isolate due to dehydration (boroxine formation), the Pinacol Ester is the preferred stable precursor.

-

Reagents: 1-Bromo-3-(tert-butoxy)benzene, Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.[1]

-

Solvent: 1,4-Dioxane or DMSO.[1]

-

Conditions: 80-90°C, 4-12 hours.[1]

Figure 2: Catalytic cycle for the synthesis of the Pinacol Ester derivative.

Troubleshooting & Quality Control

Common Failure Modes

-

Loss of t-Butyl Group:

-

Protodeboronation:

-

Low Yield in Lithiation:

References

-

Bartoli, G., et al. (2005).[10] "Mild and Selective O-tert-Butylation of Alcohols and Phenols with tert-Butyl Dicarbonate in the Presence of Magnesium Perchlorate." Organic Letters, 7(19), 427–430. Link[1]

-

Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89. (Provides the authoritative protocol for cryogenic lithiation/borate trapping applicable to aryl systems). Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Organic Chemistry Portal. "Tert-Butyl Ethers: Protection and Deprotection." (General stability data). Link

Sources

- 1. 1-Bromo-3-tert-butylbenzene | C10H13Br | CID 343798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 4. 3-tert-butylbromobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. US5399786A - Preparation process of tert-butylphenols - Google Patents [patents.google.com]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. tert-Butyl Ethers [organic-chemistry.org]

Electronic and Steric Modulation: The tert-Butoxy Group in Boronic Acid Reactivity

Executive Summary

The incorporation of a tert-butoxy (

This guide deconstructs the mechanistic impact of the

Mechanistic Foundation: The Electronic & Steric Landscape

To optimize reactivity, we must first quantify the electronic perturbation introduced by the

Electronic Effects (Hammett & pKa)

The tert-butoxy group is a strong electron-donating group (EDG) via resonance (

| Substituent | Position | Hammett Constant ( | Electronic Character | Impact on Boron Lewis Acidity |

| - | Neutral | Baseline ( | ||

| para | Strong Donor ( | Decreased ( | ||

| para | Strong Donor ( | Decreased ( | ||

| meta | Weak Acceptor ( | Slight Increase | ||

| ortho | N/A (Steric dominant) | Mixed | Steric Shielding Dominates |

The Lewis Acidity Conundrum:

Boronic acids participate in Suzuki-Miyaura coupling via the formation of a boronate anion (

-

Consequence: Higher pH is required to generate the reactive boronate species compared to electron-deficient arylboronic acids.

Visualization: Electronic Push vs. Steric Twist

The following diagram illustrates the competition between resonance donation and steric inhibition of resonance in ortho-substituted systems.

Figure 1: Mechanistic interaction map showing how the tert-butoxy group modulates boron reactivity through competing electronic donation and steric shielding.

Stability & Storage: The Protodeboronation Challenge

The most common failure mode for tert-butoxy-substituted boronic acids is not a failure to couple, but the disappearance of the starting material via protodeboronation .

The Mechanism of Degradation

Electron-rich aromatics are prone to ipso-protonation. The

-

Acidic Pathways: Highly rapid. Even silica gel chromatography can be acidic enough to cleave the boronic acid, yielding the deboronated arene (e.g., tert-butoxybenzene).

-

Basic Pathways: Under Suzuki conditions (hot, aqueous base), the reaction competes with transmetallation.

Storage Protocol

-

State: Store as the boronic acid pinacol ester (BPin) whenever possible. The ester is significantly more resistant to hydrolysis than the free acid.

-

Temperature:

is mandatory. -

Atmosphere: Argon flush. While not strictly air-sensitive, moisture accelerates protodeboronation.

Reactivity in Cross-Coupling (Suzuki-Miyaura)

Coupling

The Transmetallation Bottleneck

In the catalytic cycle, transmetallation is often the rate-determining step (RDS) for these substrates.

-

The high electron density makes the boronate less electrophilic (harder to form).

-

Once formed, the steric bulk (especially for ortho-substituted) hinders the approach to the Palladium(II) center.

Catalyst Selection Strategy

To overcome the slow transmetallation and prevent protodeboronation (by speeding up the coupling), use electron-rich, bulky phosphine ligands .

-

Ligands: SPhos, XPhos, or RuPhos. These ligands create a highly active mono-ligated Pd(0) species that accelerates oxidative addition and facilitates transmetallation via an open coordination site.

-

Pre-catalysts: Use Buchwald precatalysts (e.g., XPhos Pd G2) to ensure precise 1:1 L:Pd stoichiometry and rapid initiation.

Catalytic Cycle Visualization

Figure 2: Suzuki-Miyaura cycle highlighting Transmetallation as the critical failure point where protodeboronation competes if the catalyst is not sufficiently active.

Experimental Protocols

Protocol A: Synthesis of p-tert-Butoxyphenylboronic Acid (Lithiation Route)

Note: Direct borylation is preferred over Mg/Li exchange if functional groups allow, but this is the standard rigorous method.

-

Preparation: Charge a flame-dried 3-neck flask with 1-bromo-4-(tert-butoxy)benzene (1.0 equiv) and anhydrous THF (

). Cool to -

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 30 mins. Crucial: Maintain internal temp < -

Borylation: Add triisopropyl borate (

, 1.2 equiv) rapidly. Stir at -

Hydrolysis (CRITICAL): Do NOT use HCl. Quench with saturated

(aq). Acidic workup will cleave the tert-butyl ether to the phenol. -

Purification: Extract with EtOAc. If purification is needed, recrystallize from Hexane/EtOAc. Avoid silica columns if possible (or use basified silica: 1%

).

Protocol B: Optimized Cross-Coupling (The "Buchwald" Method)

Designed for sterically demanding or electron-rich boronic acids.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

tert-Butoxy arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

-

Charge: Add Aryl Halide, Boronic Acid, and XPhos Pd G2 to a vial equipped with a stir bar.

-

Inert: Seal and purge with Argon/Nitrogen (

). -

Solvent: Add degassed THF and the aqueous

solution via syringe. -

Reaction: Heat to

(for iodides/bromides) or-

Why: Biphasic conditions with mild phosphate base protect the acid-labile

group while ensuring enough concentration of boronate anion.

-

-

Monitor: Check HPLC at 1h. If protodeboronation is observed (Ar-H peak), lower temp to

and increase catalyst loading to 4 mol%.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield, High "Phenol" Byproduct | Acid-catalyzed cleavage of | Switch base to |

| Low Yield, High "Benzene" (Ar-H) | Protodeboronation of C-B bond. | Use anhydrous conditions (anhydrous base like |

| No Reaction (SM Recovery) | Catalyst deactivation or Steric hindrance. | Switch ligand to SPhos (for steric bulk) or RuPhos (for electron-rich). Increase temp. |

| Homocoupling of Boronic Acid | Oxidative coupling ( | Rigorous deoxygenation required. Remove |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Safety data sheet (SDS) and hazards for (3-Tert-butoxyphenyl)boronic acid

Operational Safety, Stability Architecture, and Application Protocols

Executive Technical Summary

This guide serves as a comprehensive operational manual for (3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9). Unlike generic Safety Data Sheets (SDS), this document integrates hazard identification with the chemical behavior of arylboronic acids—specifically the equilibrium between the free acid and its cyclic anhydride (boroxine).

This compound is a critical intermediate in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling to introduce the m-tert-butoxyphenyl motif, a lipophilic ether group often used to modulate metabolic stability and potency in drug candidates.

Chemical Identity & Physiochemical Profile

Precise identification is the first step in safety. The tert-butoxy group introduces specific steric and electronic properties distinct from alkyl analogues.

| Parameter | Technical Specification |

| Chemical Name | (3-Tert-butoxyphenyl)boronic acid |

| CAS Number | 312931-06-9 |

| Molecular Formula | C₁₀H₁₅BO₃ |

| Molecular Weight | 194.04 g/mol |

| Physical State | Off-white to beige powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water. |

| Structural Feature | Meta-substituted arylboronic acid with a bulky tert-butyl ether group. |

The Boroxine Equilibrium (Critical Quality Attribute)

Researchers must recognize that this compound is not static. Upon storage, particularly in dry conditions, it dehydrates to form a trimeric boroxine anhydride. This is reversible but affects stoichiometry calculations.

Figure 1: The dynamic equilibrium between the boronic acid monomer and its trimeric anhydride. Stoichiometric adjustments may be required if the material has been desiccated for long periods.

Hazard Identification & Toxicology (GHS Standards)

While not classified as acutely toxic (Category 1 or 2), this compound poses significant irritation risks typical of boronic acids. The Lewis acidity of the boron center contributes to mucous membrane irritation.

GHS Classification[1][2]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Strategy (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.[2][3][4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[5]

Toxicological Context[4][6]

-

Acute Toxicity: Data is limited for this specific CAS, but structure-activity relationships (SAR) suggest low acute oral toxicity (LD50 > 2000 mg/kg extrapolated from phenylboronic acid).

-

Respiratory Risk: The fine powder nature combined with the acidity of the boronic group makes inhalation the primary occupational hazard. Use a localized exhaust hood.[3]

Safe Handling & Storage Architecture

Stability is the primary concern for boronic acids. They are susceptible to protodeboronation (cleavage of the C-B bond) under specific conditions, and oxidation.[6]

Storage Protocol

-

Temperature: Store at 2–8°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) is preferred but not strictly required unless long-term storage (>6 months) is planned.

-

Humidity: Keep tightly closed. Moisture shifts the equilibrium toward the acid (monomer), which is acceptable, but excessive moisture can promote microbial growth or clumping.

Handling Workflow (Decision Logic)

The following decision tree outlines the safe handling procedure to minimize exposure and degradation.

Figure 2: Operational workflow for handling (3-Tert-butoxyphenyl)boronic acid to ensure personnel safety and material integrity.

Application Context: Suzuki-Miyaura Coupling

The primary utility of this compound is the installation of the 3-tert-butoxyphenyl group. The tert-butoxy group is an electron-donating group (EDG) by resonance, which activates the aryl ring. However, the meta positioning moderates this effect compared to para substitution.

Optimized Protocol (Self-Validating System)

Objective: Coupling of (3-Tert-butoxyphenyl)boronic acid with an aryl bromide.

Why this Protocol?

-

Catalyst: Pd(dppf)Cl₂ is used over Pd(PPh₃)₄ because it is more robust, air-stable, and the bidentate ligand prevents rapid catalyst deactivation [1].

-

Base: Potassium Carbonate (K₂CO₃) is mild enough to prevent rapid protodeboronation of the electron-rich boronic acid while sufficiently basic to activate the boron species [2].

Reagents Table

| Reagent | Equivalents | Role |

| Aryl Bromide | 1.0 equiv | Electrophile |

| (3-Tert-butoxyphenyl)boronic acid | 1.2 – 1.5 equiv | Nucleophile (Excess accounts for potential deboronation) |

| Pd(dppf)Cl₂ · DCM | 0.03 – 0.05 equiv | Catalyst |

| K₂CO₃ (2M Aqueous) | 3.0 equiv | Activator (Base) |

| 1,4-Dioxane | Solvent | Miscible organic phase |

Step-by-Step Methodology

-

Charge: In a reaction vial, add the Aryl Bromide, Boronic Acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Validation: This prevents homocoupling of the boronic acid (oxidative dimerization).

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution via syringe.

-

Thermal Activation: Heat to 80–90°C.

-

Visual Check: The reaction mixture should turn black/dark brown (active Pd species). If it remains pale yellow or precipitates Pd black immediately, oxygen may be present.

-

-

Monitoring: Check via TLC or LC-MS after 2 hours. Look for the consumption of the Aryl Bromide (limiting reagent).

-

Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over MgSO₄.

Emergency Response & Waste Management

| Scenario | Response Protocol |

| Spill (Solid) | Do not dry sweep (dust hazard). Dampen with wet paper towels, wipe up, and place in a sealed bag. |

| Eye Contact | Flush immediately with water for 15 minutes.[5] The acidity can cause stinging; seek medical attention if redness persists. |

| Fire | Use CO₂, dry chemical, or foam. Boron compounds can emit toxic fumes under high heat. |

| Disposal | Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

PubChem. (n.d.). (3-tert-Butoxyphenyl)boronic acid (CAS 312931-06-9).[7] National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: Arylboronic Acids General Guidelines.

Sources

- 1. (3-tert-Butylphenyl)boronic acid | C10H15BO2 | CID 21582509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. download.basf.com [download.basf.com]

- 5. fishersci.ca [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (3-TERT-BUTOXYPHENYL)BORONIC ACID CAS#: 312931-06-9 [amp.chemicalbook.com]

Crystal structure analysis of (3-Tert-butoxyphenyl)boronic acid

Technical Whitepaper: Structural Elucidation and Supramolecular Synthons of (3-Tert-butoxyphenyl)boronic Acid

Executive Summary

The structural characterization of (3-tert-butoxyphenyl)boronic acid presents a unique challenge in small-molecule crystallography due to the competing equilibrium between the free boronic acid and its dehydrated boroxine trimer. This guide outlines the definitive protocol for obtaining single-crystal X-ray diffraction (SC-XRD) quality crystals, solving the phase problem, and analyzing the resulting supramolecular synthons.

Understanding the solid-state arrangement of this molecule is critical for medicinal chemistry applications, particularly in fragment-based drug discovery (FBDD), where the tert-butoxy group serves as a lipophilic anchor and the boronic acid moiety acts as a reversible covalent warhead (e.g., for serine proteases).

Molecular Profile and Structural Context

Before initiating crystallization, one must distinguish the target molecule from its common analogs to predict packing behavior.

-

Target Compound: (3-Tert-butoxyphenyl)boronic acid[1]

-

Chemical Formula:

-

Key Structural Features:

-

Boronic Acid Headgroup: A bidentate hydrogen bond donor/acceptor capable of forming the classic

homodimer. -

Meta-Substitution: The tert-butoxy group at the 3-position introduces significant steric bulk without disrupting the electronic conjugation of the phenyl ring to the boron atom.

-

Lipophilicity: The bulky t-butyl tail drives hydrophobic packing, often competing with the directional hydrogen bonding of the headgroup.

-

The "Boroxine Trap": Pre-Crystallization Protocol

A common failure mode in crystallizing arylboronic acids is the inadvertent isolation of the dehydrated boroxine (anhydride) trimer. Boronic acids exist in a dynamic equilibrium with boroxines, driven by entropy and water removal.

Critical Directive: You must ensure the sample is the free acid before setting up crystal trays.

Validation Workflow (Self-Validating Protocol)

-

Dissolve 5 mg of sample in

with 1% -

Acquire

NMR. -

Analyze the aromatic region: Boroxines typically show a downfield shift (approx. +0.2 ppm) relative to the free acid due to the electron-withdrawing nature of the boroxine ring.

-

Check the B-OH signal: A broad singlet around 8.0–8.2 ppm (2H) confirms the acid. Absence indicates the boroxine.

Diagram 1: The Boroxine-Acid Equilibrium & Crystallization Logic

Caption: The dynamic equilibrium between boronic acid and boroxine. Successful crystallization of the acid requires maintaining water activity to suppress dehydration.

Crystallization Strategy

Standard evaporation often yields amorphous powder or the boroxine. The following Vapor Diffusion protocol is optimized for lipophilic boronic acids.

Reagents:

-

Solvent (Good): Acetone or Tetrahydrofuran (THF). These accept hydrogen bonds, stabilizing the monomeric acid in solution.

-

Anti-solvent (Bad): Hexanes or Pentane (to drive the lipophilic t-butoxy group aggregation).

-

Additive: 1% Water (v/v) added to the solvent to prevent dehydration.

Step-by-Step Protocol:

-

Prepare Solution: Dissolve 20 mg of (3-tert-butoxyphenyl)boronic acid in 1.0 mL of Acetone containing 10

of water. Filter through a 0.2 -

Setup Diffusion: Place the open inner vial inside a larger scintillation vial containing 3 mL of Hexanes.

-

Seal & Wait: Cap the outer vial tightly. Store at 4°C in the dark.

-

Observation: Birefringent plates or prisms should appear within 48–72 hours.

-

Troubleshooting: If needles appear, the crystallization is too fast. Reduce concentration by 50%.

-

Structural Analysis & Supramolecular Synthons

Upon solving the structure (typically in space groups

A. The Primary Synthon: The Dimer

Arylboronic acids almost universally crystallize as centrosymmetric dimers. This is the "fingerprint" of the structure.

-

Mechanism: Two molecules interact via a "head-to-head" interaction.[2]

-

Metrics:

B. The Meta-Alkoxy Effect

The tert-butoxy group at the 3-position is the critical differentiator.

-

Conformation: Expect the

bond to lie in the plane of the phenyl ring, but the tert-butyl methyl groups will rotate to minimize steric clash with the ortho-hydrogen (H2). -

Packing: Unlike planar molecules that stack efficiently (

stacking), the bulky t-butyl group acts as a "spacer." This often leads to herringbone packing motifs rather than slipped-parallel stacks, increasing the unit cell volume.

Diagram 2: The Hydrogen Bonded Dimer Network

Caption: The primary supramolecular synthon. Two boronic acid molecules form an 8-membered ring via hydrogen bonds, driven by the syn-anti conformation of the hydroxyls.

Quantitative Data Summary (Expected Metrics)

The following table summarizes the structural parameters typically observed for meta-substituted phenylboronic acids, serving as a reference for validation.

| Parameter | Expected Value | Structural Significance |

| Space Group | Centrosymmetric packing is favored by the dimer. | |

| B-O Bond Length | Indicates partial double bond character ( | |

| O-B-O Angle | Trigonal planar geometry at Boron. | |

| C(ipso)-B Torsion | Low torsion indicates conjugation; High torsion (>30°) implies steric strain. | |

| H-Bond Distance | Strength of the dimer interface. |

Application in Drug Design

The crystal structure of (3-tert-butoxyphenyl)boronic acid is not merely an academic exercise; it provides a template for fragment growing .

-

Pharmacophore Mapping: The

distances define the "warhead" geometry required to bind to serine residues in protease active sites (e.g., covalent inhibition of proteasomes or -

Vector Analysis: The vector defined by the tert-butoxy group indicates the optimal trajectory for growing the molecule into hydrophobic pockets of the target protein.

References

-

General Boronic Acid Crystallography: Rettig, S. J., & Trotter, J. (1977).[2][3] Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry, 55(17), 3071–3075. Link

-

Supramolecular Synthons: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

-

Boroxine-Acid Equilibrium: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Hydrogen Bonding Motifs: Rodríguez-Cuamatzi, P., et al. (2004).[2] Supramolecular assembly of phenylboronic acids. Crystal Growth & Design, 4(3), 465-471. Link

Sources

- 1. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of meta-tert-Butoxy Biaryls via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of meta-tert-butoxy biaryls utilizing the Suzuki-Miyaura cross-coupling reaction. The tert-butoxy (t-OBu) moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for methoxy or phenolic groups. However, its steric bulk and acid sensitivity present specific synthetic challenges.

This guide moves beyond traditional tetrakis(triphenylphosphine)palladium(0) methods, recommending a Buchwald-type precatalyst system (Pd-XPhos or Pd-SPhos) . This approach ensures high turnover numbers (TON), suppresses protodeboronation of the electron-rich boronic acid, and preserves the acid-labile ether linkage through a buffered, base-mediated workup.

Introduction & Retrosynthetic Logic

The Chemical Challenge

Synthesizing meta-tert-butoxy biaryls involves two primary hurdles:

-

Electronic Deactivation: The tert-butoxy group is strongly electron-donating by resonance. When located on the boronic acid, it increases the electron density at the carbon-boron bond, which can paradoxically slow down the transmetallation step and increase susceptibility to protodeboronation (hydrolysis of the C-B bond without coupling).

-

Steric & Stability Factors: The bulky tert-butyl group imposes steric crowding, requiring a ligand with a large cone angle to facilitate reductive elimination. Furthermore, the t-OBu ether bond is acid-labile; exposure to strong acids (often used in standard workups) will cleave the group to a phenol.

Strategic Approach

The optimal route utilizes 3-tert-butoxyphenylboronic acid coupled with an aryl halide. We employ a Dialkylbiarylphosphine Ligand (XPhos) system. The bulky, electron-rich nature of XPhos facilitates the oxidative addition of aryl chlorides/bromides and accelerates the reductive elimination of the sterically congested biaryl product.

Critical Parameter Optimization

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Source | XPhos Pd G3 (or Pd(OAc)₂ + XPhos) | The G3 precatalyst ensures rapid generation of the active L-Pd(0) species without an induction period, crucial for preventing boronic acid degradation [1]. |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Provides sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) but is milder than hydroxides, protecting the t-OBu group. |

| Solvent System | 1,4-Dioxane / Water (4:1) | The biphasic nature dissolves inorganic bases while the water component is strictly required for the transmetallation mechanism. |

| Temperature | 80°C - 100°C | Sufficient thermal energy to drive the cycle; higher temps (>110°C) risk ether cleavage if trace acid is generated. |

Mechanism of Action

The catalytic cycle for this specific substrate class relies on the unique properties of the XPhos ligand.

Figure 1: Catalytic cycle highlighting the entry of the bulky meta-tert-butoxy moiety during transmetallation.

Standardized Experimental Protocol

Materials Required[1][2]

-

Aryl Halide (1.0 equiv): Aryl bromide or chloride (Avoid iodides if regioselectivity issues arise, though generally acceptable).

-

Boronic Acid (1.2 - 1.5 equiv): 3-tert-butoxyphenylboronic acid.

-

Catalyst (2-3 mol%): XPhos Pd G3 (CAS: 1445085-55-1).

-

Base (3.0 equiv): K₃PO₄ (finely ground).

-

Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and 3-tert-butoxyphenylboronic acid (1.2 mmol, 233 mg).

-

Add XPhos Pd G3 (0.02 mmol, ~17 mg).

-

Add K₃PO₄ (3.0 mmol, 636 mg).

-

Seal the vial with a septum cap.

-

Crucial: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove atmospheric oxygen, which poisons the Pd(0) species.

Step 2: Solvent Addition

-

Syringe in 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

-

The mixture will appear as a suspension.

Step 3: Reaction

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (800-1000 RPM). High agitation is required for biphasic transfer.

-

Monitor via HPLC or TLC after 2 hours.

-

TLC Tip: The tert-butoxy group is UV active. Use a co-spot to differentiate product from de-brominated side products.

-

Completion: Most reactions complete within 2-6 hours.

-

Step 4: Workup (The "Safe-Ether" Protocol)

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL).

-

Wash 1: Water (10 mL).

-

Wash 2: Brine (10 mL).

-

Critical:Do NOT use HCl or acidic washes. If pH adjustment is needed, use saturated NH₄Cl (mildly acidic, pH ~5-6) but minimize contact time.

-

Dry the organic layer over Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly Lewis acidic and theoretically risky for highly sensitive ethers, though usually acceptable; Na₂SO₄ is safer.

-

Filter and concentrate under reduced pressure.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Note:meta-tert-butoxy biaryls are often oils or low-melting solids.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical non-acidic workup step.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen poisoning or degraded catalyst. | Ensure rigorous degassing. Switch to XPhos Pd G3 if using separate Pd/Ligand sources. |

| Protodeboronation | Boronic acid hydrolysis (Ar-B(OH)₂ | Increase Boronic Acid equivalents to 1.5. Lower temp to 60°C and extend time. |